Technical Guide: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Technical Guide: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, a representative synthetic protocol, and its applications in the development of novel therapeutic agents.
Compound Profile
tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate is a pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a Boc-protected amine, a reactive formyl group, and a chlorinated pyridine core, makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).[2] The carbamate group, in particular, is a significant structural motif in modern drug discovery, known for its chemical stability and ability to modulate the pharmacokinetic properties of molecules.[3]
Physicochemical Data
The key quantitative data for tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 256.69 g/mol | [4] |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [4][5] |
| CAS Number | 868736-42-9 | [5][6] |
| IUPAC Name | tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate | [5] |
| Physical Form | Solid | |
| SMILES | CC(C)(C)OC(=O)Nc1nccc(Cl)c1C=O | |
| InChI Key | QWVXQYZWGQFXPU-UHFFFAOYSA-N |
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:
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Pharmaceutical Development: It is a key intermediate for synthesizing a variety of pharmaceutical compounds, particularly those aimed at treating neurological disorders.[1] The pyridine ring is a common pharmacophore, and the formyl group provides a reactive site for further molecular elaboration.[7]
-
Agrochemical Chemistry: It serves as a building block for creating new pesticides and herbicides, contributing to the development of more effective and environmentally safer crop protection agents.[1][8]
-
Medicinal Chemistry: The compound is utilized in research focused on enzyme inhibitors and receptor ligands.[2] The carbamate functional group is known to participate in drug-target interactions and can enhance the biological activity of parent molecules.[3]
-
Material Science: The reactive functional groups on the molecule allow for its use in the synthesis of specialty chemicals and advanced materials like polymers and coatings.[1][8]
Experimental Protocols: Synthesis
The following is a representative protocol for the synthesis of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate. This procedure is based on established methods for the Boc-protection of aminopyridines.
Objective: To synthesize tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate from 2-amino-4-chloro-3-formylpyridine.
Materials:
-
2-amino-4-chloropyridine-3-carbaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Dissolve Di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate.
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Visualized Synthesis Workflow
The following diagram illustrates the general synthesis pathway described in the experimental protocol.
Caption: Synthetic pathway for tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-chloro-4-(tert-butyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate [allbiopharm.com]
- 6. tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | 868736-42-9 [chemicalbook.com]
- 7. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 8. Buy tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate [smolecule.com]



